Cas no 86718-08-3 (4-(1H-Imidazol-1-yl)phenylmethanol)

4-(1H-Imidazol-1-yl)phenylmethanol is a versatile heterocyclic compound featuring both an imidazole moiety and a hydroxymethyl functional group. This structure imparts reactivity suitable for applications in pharmaceutical intermediates, organic synthesis, and coordination chemistry. The imidazole ring offers potential for hydrogen bonding and metal coordination, while the hydroxymethyl group enhances solubility and provides a handle for further derivatization. Its balanced polarity makes it a useful building block for designing bioactive molecules or functional materials. The compound's stability under standard conditions and compatibility with common synthetic protocols contribute to its utility in research and industrial settings. Care should be taken to store it under inert conditions to preserve the hydroxyl group's integrity.
4-(1H-Imidazol-1-yl)phenylmethanol structure
86718-08-3 structure
Product name:4-(1H-Imidazol-1-yl)phenylmethanol
CAS No:86718-08-3
MF:C10H10N2O
MW:174.199202060699
MDL:MFCD02682059
CID:61015
PubChem ID:2776486

4-(1H-Imidazol-1-yl)phenylmethanol Chemical and Physical Properties

Names and Identifiers

    • (4-Imidazol-1-yl-phenyl)methanol
    • 1-(4-Hydroxymethyl-phenyl)imidazole
    • RARECHEM AL BD 0793
    • BUTTPARK 98\50-49
    • 4-(1-IMIDAZOLYL)BENZYLALCOHOL
    • 4-(1H-Imidazol-1-yl)benzyl alcohol
    • (4-imidazol-1-ylphenyl)methanol
    • [4-(1H-Imidazol-1-yl)phenyl]methanol
    • 4-(1H-Imidazol-1-yl)benzenemethanol
    • [4-(1-imidazolyl)phenyl]methanol
    • (4-(1H-imidazol-1-yl)phenyl)methanol
    • Benzenemethanol, 4-(1H-imidazol-1-yl)-
    • 4-(1-imidazolyl)benzyl alcohol
    • (4-imidazolylphenyl)methan-1-ol
    • SRQXVPAXMMIUFH-UHFFFAOYSA-N
    • 1-(4-Hydroxymethylphenyl)imidazole
    • 4-(1H-imidazol-1yl)benzenemethanol
    • SBB088920
    • 4-(1H-Imidazol-1-yl)benzenemethanol (ACI)
    • DTXSID20380119
    • MFCD02682059
    • (4-lmidazol-1-yl-phenyl)methanol
    • SY003202
    • J-501307
    • AC-2868
    • CHEMBL1778129
    • SDCCGMLS-0066009.P001
    • 3T-0318
    • 4-(1H-imidazol-1-yl)-benzenemethanol
    • AKOS005070367
    • [4-(1H-Imidazol-1-yl)phenyl]methanol, AldrichCPR
    • CS-W021105
    • 86718-08-3
    • [4-(imidazol-1-yl)phenyl]methanol
    • DB-001762
    • SCHEMBL857216
    • 1-(hydroxymethyl)-4-(1H-imidazol-1-yl)-benzene
    • 4-(1H-Imidazol-1-yl)phenylmethanol
    • MDL: MFCD02682059
    • Inchi: 1S/C10H10N2O/c13-7-9-1-3-10(4-2-9)12-6-5-11-8-12/h1-6,8,13H,7H2
    • InChI Key: SRQXVPAXMMIUFH-UHFFFAOYSA-N
    • SMILES: OCC1C=CC(N2C=CN=C2)=CC=1

Computed Properties

  • Exact Mass: 174.07900
  • Monoisotopic Mass: 174.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 38

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.2±0.1 g/cm3
  • Melting Point: 87-89 ºC
  • Boiling Point: 364.9℃ at 760 mmHg
  • Flash Point: 174.5℃
  • Refractive Index: 1.604
  • PSA: 38.05000
  • LogP: 1.36460
  • Vapor Pressure: No data available

4-(1H-Imidazol-1-yl)phenylmethanol Security Information

4-(1H-Imidazol-1-yl)phenylmethanol Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(1H-Imidazol-1-yl)phenylmethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM187502-100g
[4-(1H-Imidazol-1-yl)phenyl]methanol
86718-08-3 95%+
100g
$*** 2023-05-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DK918-20g
4-(1H-Imidazol-1-yl)phenylmethanol
86718-08-3 98%
20g
1781.0CNY 2021-08-04
TRC
I385628-50mg
[4-(1H-Imidazol-1-yl)phenyl]methanol
86718-08-3
50mg
$ 65.00 2022-06-04
Chemenu
CM187502-10g
[4-(1H-Imidazol-1-yl)phenyl]methanol
86718-08-3 95+%
10g
$170 2021-08-05
Chemenu
CM187502-25g
[4-(1H-Imidazol-1-yl)phenyl]methanol
86718-08-3 95+%
25g
$372 2021-08-05
Ambeed
A201419-1g
(4-Imidazol-1-yl-phenyl)methanol
86718-08-3 98%
1g
$12.0 2025-02-28
Ambeed
A201419-10g
(4-Imidazol-1-yl-phenyl)methanol
86718-08-3 98%
10g
$90.0 2025-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DK918-1g
4-(1H-Imidazol-1-yl)phenylmethanol
86718-08-3 98%
1g
129.0CNY 2021-08-04
TRC
I385628-10mg
[4-(1H-Imidazol-1-yl)phenyl]methanol
86718-08-3
10mg
$ 50.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DK918-200mg
4-(1H-Imidazol-1-yl)phenylmethanol
86718-08-3 98%
200mg
54.0CNY 2021-08-04

4-(1H-Imidazol-1-yl)phenylmethanol Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  40 h, 35 - 40 °C
Reference
Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions
Zhu, Liangbo; et al, Journal of Organic Chemistry, 2009, 74(5), 2200-2202

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Copper bromide (CuBr) ,  1-(5,6,7,8-Tetrahydro-8-quinolinyl)ethanone Solvents: Dimethyl sulfoxide ;  12 h, 120 °C
Reference
Mild conditions for copper-catalyzed N-arylation of imidazoles
Chen, Huaming; et al, Synthesis, 2010, (9), 1505-1511

Synthetic Routes 3

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Copper oxide (Cu2O) ,  N1,N2-Bis(2-furanylmethyl)ethanediamide Solvents: Dimethyl sulfoxide ;  24 h, 120 °C
Reference
Copper(I) Oxide/N,N'-Bis[(2-furyl)methyl]oxalamide-Catalyzed Coupling of (Hetero)aryl Halides and Nitrogen Heterocycles at Low Catalytic Loading
Pawar, Govind Goroba; et al, Advanced Synthesis & Catalysis, 2017, 359(10), 1631-1636

Synthetic Routes 4

Reaction Conditions
1.1 Catalysts: Zirconium dioxide ;  6 - 15 min, 60 °C
Reference
2-Propanol
Collier, Steven J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-15

Synthetic Routes 5

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
N-(3-Hydroxy-4-piperidinyl)benzamide derivatives
, European Patent Organization, , ,

Synthetic Routes 6

Reaction Conditions
1.1 Reagents: Hydrogen
2.1 Catalysts: Zirconium dioxide ;  6 - 15 min, 60 °C
Reference
2-Propanol
Collier, Steven J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-15

Synthetic Routes 7

Reaction Conditions
1.1 Catalysts: Zirconium tetrahydroxide (partially hydrated) Solvents: Isopropanol ;  12 min, 60 °C
Reference
A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia
Battilocchio, Claudio; et al, Organic Letters, 2013, 15(9), 2278-2281

Synthetic Routes 8

Reaction Conditions
1.1 -
2.1 Reagents: Lithium aluminum hydride
Reference
N-(3-Hydroxy-4-piperidinyl)benzamide derivatives
, European Patent Organization, , ,

Synthetic Routes 9

Reaction Conditions
1.1 Reagents: Water
2.1 Catalysts: Zirconium dioxide ;  6 - 15 min, 60 °C
Reference
2-Propanol
Collier, Steven J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-15

Synthetic Routes 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide ,  Cuprous iodide ,  6,7-Dihydro-5H-quinolin-8-one oxime Solvents: Water ;  48 h, 120 °C
Reference
A highly efficient Cu-catalyst system for N-arylation of azoles in water
Wang, Deping; et al, Green Chemistry, 2012, 14(5), 1268-1271

4-(1H-Imidazol-1-yl)phenylmethanol Raw materials

4-(1H-Imidazol-1-yl)phenylmethanol Preparation Products

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:86718-08-3)4-(1H-Imidazol-1-yl)phenylmethanol
A841814
Purity:99%/99%
Quantity:25g/100g
Price ($):230.0/728.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86718-08-3)[4-(1H-Imidazol-1-yl)phenyl]methanol
5868982
Purity:98%
Quantity:Company Customization
Price ($):Inquiry